molecular formula C8H6F8O2 B14510404 Ethyl 2,2,3,3,4,4,5,6-octafluorohex-5-enoate CAS No. 63284-94-6

Ethyl 2,2,3,3,4,4,5,6-octafluorohex-5-enoate

Cat. No.: B14510404
CAS No.: 63284-94-6
M. Wt: 286.12 g/mol
InChI Key: VPOCKWMHSQAPRM-UHFFFAOYSA-N
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Description

Ethyl 2,2,3,3,4,4,5,6-octafluorohex-5-enoate is an organic compound characterized by the presence of multiple fluorine atoms and an ester functional group. This compound is part of the family of fluorinated organic compounds, which are known for their unique chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2,3,3,4,4,5,6-octafluorohex-5-enoate typically involves the fluorination of hexenoic acid derivatives followed by esterification. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) to introduce the fluorine atoms into the hexenoic acid backbone. The resulting fluorinated acid is then esterified using ethanol in the presence of a catalyst like sulfuric acid to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2,3,3,4,4,5,6-octafluorohex-5-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of perfluorinated carboxylic acids or ketones.

    Reduction: Formation of perfluorinated alcohols.

    Substitution: Formation of various substituted fluorinated compounds depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2,3,3,4,4,5,6-octafluorohex-5-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

    Medicine: Explored for its potential as a fluorinated drug candidate with improved metabolic stability.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its hydrophobic and oleophobic properties.

Mechanism of Action

The mechanism of action of Ethyl 2,2,3,3,4,4,5,6-octafluorohex-5-enoate involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biological activity. The ester functional group can undergo hydrolysis to release the active fluorinated acid, which can further interact with cellular targets.

Comparison with Similar Compounds

Ethyl 2,2,3,3,4,4,5,6-octafluorohex-5-enoate can be compared with other similar fluorinated compounds, such as:

    Perfluorooctanoic acid (PFOA): Known for its use in industrial applications but has raised environmental and health concerns.

    Perfluorodecanoic acid (PFDA): Another fluorinated compound with similar properties but different chain length and applications.

    Fluorinated esters: Various fluorinated esters with different chain lengths and degrees of fluorination can be compared based on their chemical and physical properties.

This compound stands out due to its specific combination of fluorination and ester functionality, making it a versatile compound for various applications.

Properties

CAS No.

63284-94-6

Molecular Formula

C8H6F8O2

Molecular Weight

286.12 g/mol

IUPAC Name

ethyl 2,2,3,3,4,4,5,6-octafluorohex-5-enoate

InChI

InChI=1S/C8H6F8O2/c1-2-18-5(17)7(13,14)8(15,16)6(11,12)4(10)3-9/h3H,2H2,1H3

InChI Key

VPOCKWMHSQAPRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C(C(=CF)F)(F)F)(F)F)(F)F

Origin of Product

United States

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